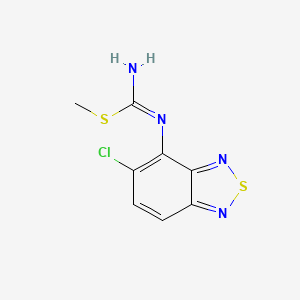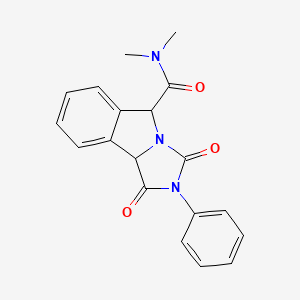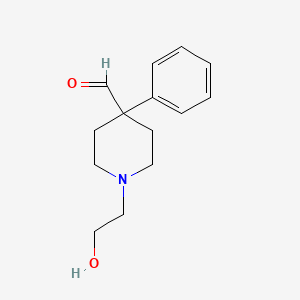
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyethyl group at the 1-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 1-position. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Another synthetic route involves the reduction of 4-phenylpiperidine-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-4-phenyl-
Reduction: 4-Piperidinecarbinol, 1-(2-hydroxyethyl)-4-phenyl-
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The hydroxyethyl and phenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidinecarboxaldehyde: Similar structure with a benzyl group instead of a hydroxyethyl group.
4-Formylpiperidine-1-carboxylate: Contains a formyl group at the 4-position and a carboxylate group at the 1-position.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure with a benzyl group at the nitrogen atom.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is unique due to the presence of both a hydroxyethyl group and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
92644-79-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-14(12-17,7-9-15)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
InChI Key |
ZEBWWPGDMZRNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


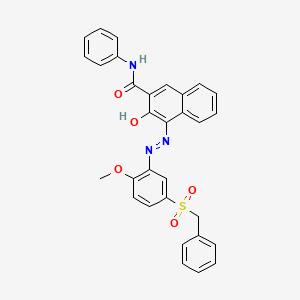


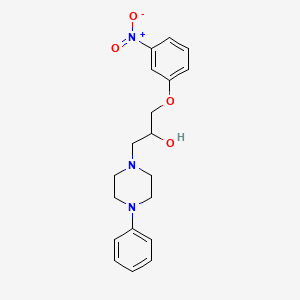
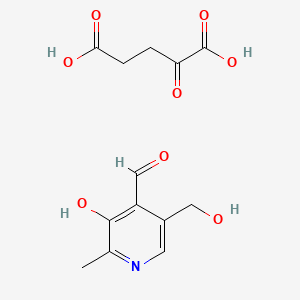
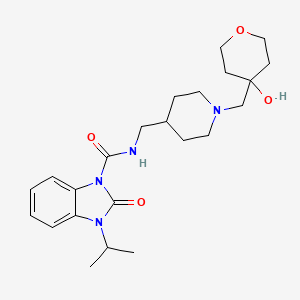
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)


